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Compound Name: JNJ-49095397

Cat. No.: B8601818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein

kinase (MAPK) inhibitor JNJ-49095397, also known as RV568. The document focuses on its

selectivity for the p38 MAPK alpha (p38α) isoform, presenting available quantitative data,

detailed experimental methodologies for assessing kinase inhibition, and visualizations of the

relevant signaling pathways and experimental workflows.

Introduction
JNJ-49095397 (RV568) is a narrow-spectrum, inhaled kinase inhibitor developed for the

treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary

Disease (COPD). It exhibits potent anti-inflammatory effects by targeting key kinases involved

in inflammatory signaling cascades. Notably, JNJ-49095397 is characterized by its selectivity

for the α and γ isoforms of p38 MAPK and also demonstrates inhibitory activity against the

SRC family member, hematopoietic cell kinase (HCK)[1]. The p38 MAPK pathway is a critical

regulator of the production of pro-inflammatory cytokines, and its inhibition is a promising

therapeutic strategy for a variety of inflammatory conditions.

Quantitative Selectivity Profile
The inhibitory activity of JNJ-49095397 has been quantified against several kinases,

highlighting its selectivity profile. The half-maximal inhibitory concentration (IC50) values are

summarized in the table below. While data for p38α and p38γ are available, values for the p38β
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and p38δ isoforms are not readily found in publicly accessible literature, indicating a gap in the

comprehensive selectivity profiling of this compound.

Kinase Target IC50 (nM)

p38 MAPK α 5[1][2]

p38 MAPK β Data not available

p38 MAPK γ 40[1][2]

p38 MAPK δ Data not available

HCK 52

Caption: In vitro inhibitory potency of JNJ-49095397 against target kinases.

Signaling Pathway and Mechanism of Action
The p38 MAPK signaling pathway is a tiered cascade of protein kinases that plays a central

role in cellular responses to stress and inflammation. The pathway is typically initiated by

extracellular stimuli, such as cytokines or environmental stressors, which activate a MAP

kinase kinase kinase (MAPKKK). This MAPKKK then phosphorylates and activates a MAP

kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK.

Activated p38 MAPK can then phosphorylate various downstream targets, including other

kinases and transcription factors, leading to the production of inflammatory mediators. JNJ-
49095397 exerts its anti-inflammatory effects by inhibiting the kinase activity of p38α and p38γ,

thereby blocking this signaling cascade.
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Caption: The p38 MAPK signaling cascade and the inhibitory action of JNJ-49095397.
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Experimental Protocols
Detailed experimental protocols for determining the kinase selectivity of JNJ-49095397 are not

publicly available. However, based on standard practices in the field, the following sections

describe representative methodologies for biochemical and cellular assays that are commonly

used to characterize p38 MAPK inhibitors.

Biochemical Kinase Inhibition Assay (In Vitro)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity

of a purified kinase. A common method is a luminescence-based assay that quantifies ATP

consumption.

Objective: To determine the IC50 value of JNJ-49095397 against purified p38 MAPK isoforms

and other kinases.

Materials:

Recombinant human p38 MAPK α, β, γ, δ enzymes

Kinase substrate (e.g., ATF2 peptide)

ATP

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

JNJ-49095397 stock solution in DMSO

ADP-Glo™ Kinase Assay Kit (or similar)

384-well white assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Dilution: Prepare a serial dilution of JNJ-49095397 in DMSO. A typical starting

concentration range for screening is 100 µM to 1 nM.
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Assay Plate Setup: Add 1 µL of the diluted test compound, a positive control inhibitor (e.g.,

SB203580), or vehicle (DMSO) to the wells of a 384-well plate.

Enzyme Addition: Add 2 µL of diluted kinase to each well. The optimal enzyme concentration

should be empirically determined to ensure the reaction is within the linear range.

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase

reaction. The ATP concentration should be close to the Km for each kinase to ensure

accurate IC50 determination.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60

minutes).

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and

generate a luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the

vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the

IC50 value by fitting the data to a dose-response curve using appropriate software (e.g.,

GraphPad Prism).
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Caption: General experimental workflow for a biochemical kinase inhibition assay.
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Cellular p38 MAPK Phosphorylation Assay (In Situ)
This assay measures the ability of a compound to inhibit the activation of p38 MAPK within a

cellular context by quantifying the levels of phosphorylated p38.

Objective: To determine the cellular potency of JNJ-49095397 in inhibiting p38 MAPK

phosphorylation.

Materials:

Human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant epithelial

cell line like BEAS-2B)

Cell culture medium and supplements

Stimulant (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))

JNJ-49095397 stock solution in DMSO

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and mouse anti-total

p38 MAPK

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Western blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, transfer

apparatus, chemiluminescent substrate, and imaging system)

Procedure:

Cell Culture and Plating: Culture cells to an appropriate density and plate them in multi-well

plates. Allow cells to adhere overnight.

Compound Pre-incubation: Pre-treat the cells with various concentrations of JNJ-49095397
or vehicle control for a specified time (e.g., 1-2 hours).
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Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α) for a

time known to induce robust p38 MAPK phosphorylation (e.g., 15-30 minutes).

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of each cell lysate using a

standard protein assay (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

Incubate the membrane with primary antibodies against phospho-p38 and total p38.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the

phospho-p38 signal to the total p38 signal for each sample. Determine the concentration of

JNJ-49095397 that causes 50% inhibition of p38 phosphorylation (IC50) by plotting the

normalized phospho-p38 levels against the inhibitor concentration.
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Caption: Workflow for a cellular p38 MAPK phosphorylation assay.

Conclusion
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JNJ-49095397 (RV568) is a potent and selective inhibitor of p38 MAPKα and p38 MAPKγ, as

well as HCK. Its narrow-spectrum kinase inhibition profile makes it a promising candidate for

the treatment of inflammatory diseases. The provided quantitative data, while incomplete for

the entire p38 MAPK family, demonstrates a clear preference for the α and γ isoforms. The

detailed experimental protocols outlined in this guide offer a robust framework for the continued

investigation and characterization of JNJ-49095397 and other novel kinase inhibitors. Further

studies to fully elucidate its selectivity across the human kinome and to understand the clinical

implications of its specific targeting profile are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. JNJ-49095397|1220626-82-3|COA [dcchemicals.com]

2. JNJ-49095397 Datasheet DC Chemicals [dcchemicals.com]

To cite this document: BenchChem. [JNJ-49095397 (RV568): An In-Depth Technical Profile
on p38 MAPK Alpha Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8601818#jnj-49095397-p38-mapk-alpha-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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